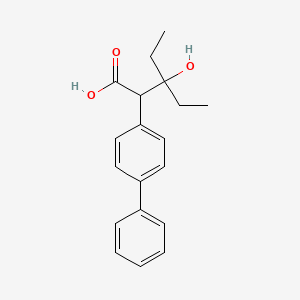
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1'-biphenyl)-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with an acetic acid moiety and a hydroxypropyl group, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. The process often includes:
Alkylation: Introduction of the ethyl group through an alkylation reaction.
Hydroxylation: Addition of the hydroxy group using oxidizing agents.
Acetylation: Incorporation of the acetic acid moiety via acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxy group.
Substitution: Replacement of functional groups on the biphenyl core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can regenerate the alcohol.
Applications De Recherche Scientifique
(+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanol: An aromatic alcohol with similar structural features.
p-Hydroxyphenylethanol: Another aromatic compound with a hydroxy group.
4-Hydroxybenzaldehyde: Contains an aromatic ring with a hydroxy and aldehyde group.
Uniqueness
What sets (+)-alpha-(1-Ethyl-1-hydroxypropyl)-(1,1’-biphenyl)-4-acetic acid apart is its combination of functional groups and the biphenyl core, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
85045-59-6 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-ethyl-3-hydroxy-2-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C19H22O3/c1-3-19(22,4-2)17(18(20)21)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13,17,22H,3-4H2,1-2H3,(H,20,21) |
Clé InChI |
WUWGAIMXUXWKBR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



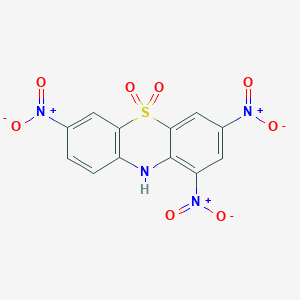
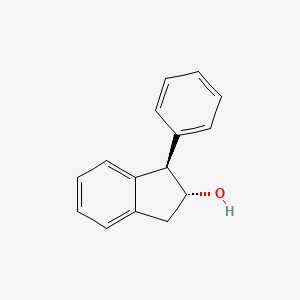

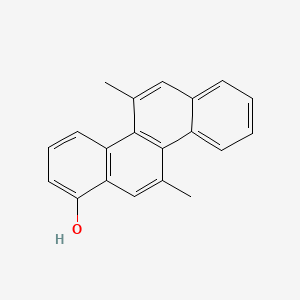
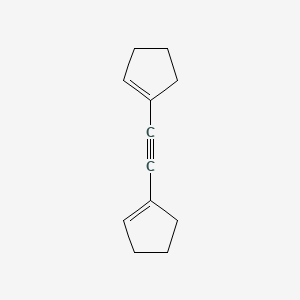
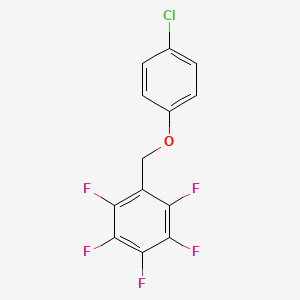
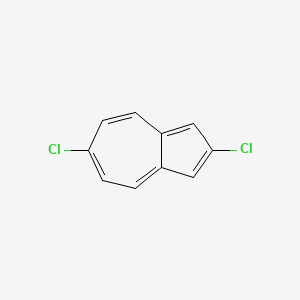
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
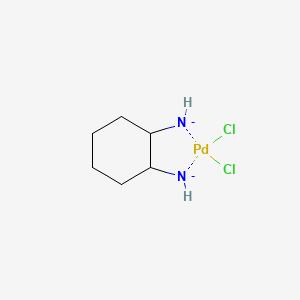
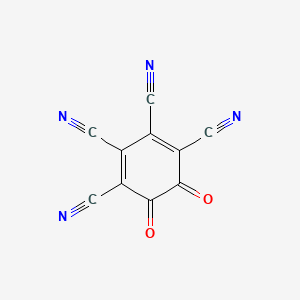
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)

stannane](/img/structure/B14417762.png)
